molecular formula C14H10Cl2FNOS B2572992 N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 303090-98-4

N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2572992
CAS No.: 303090-98-4
M. Wt: 330.2
InChI Key: IVSONCCKUMTPBT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative intended for research and development applications, particularly in the field of medicinal chemistry. Compounds based on the N-(3-chloro-4-fluorophenyl)acetamide scaffold are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . The presence of both chlorine and fluorine substituents on the aniline ring is a common structural feature that can influence the molecule's electronic properties and binding affinity, making it a valuable template for drug discovery efforts . The (4-chlorophenyl)sulfanylacetamide side chain is a significant functional group that may contribute to the molecule's overall conformation and potential biological activity by engaging in specific intermolecular interactions . Researchers utilize this class of compounds to explore structure-activity relationships (SAR), develop novel pharmacologically active agents, and synthesize proprietary compound libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-13(17)12(16)7-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSONCCKUMTPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303090-98-4
Record name N-(3-CHLORO-4-FLUOROPHENYL)-2-((4-CHLOROPHENYL)THIO)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorobenzenethiol in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . This suggests potential applications in developing new antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. This property is essential for designing drugs targeting metabolic disorders and cancers .
  • Anticancer Activity : Research indicates that derivatives of this compound could inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. The structural features of the compound allow it to interact with multiple targets within cancer cells .

Case Study 1: Antimicrobial Efficacy

A study focused on the antibacterial properties of related compounds showed that modifications in the phenyl groups could enhance activity against resistant bacterial strains. The presence of chlorine and fluorine substituents was noted to increase lipophilicity, aiding membrane penetration .

Case Study 2: Enzyme Inhibition Mechanism

Research into enzyme inhibition revealed that the compound can effectively bind to active sites of specific enzymes, leading to reduced enzymatic activity. For example, studies indicated its potential as a selective inhibitor of certain kinases implicated in cancer progression .

Potential Therapeutic Applications

Based on its biological activities, N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide holds promise for several therapeutic applications:

  • Antibacterial Agents : With rising antibiotic resistance, the development of novel antibacterial agents from this compound could be crucial.
  • Cancer Therapeutics : Its ability to inhibit key enzymes involved in cancer cell proliferation positions it as a candidate for anticancer drug development.
  • Metabolic Disorders : The compound's enzyme inhibition properties may also be explored for treating metabolic disorders by targeting specific metabolic pathways.

Summary Table of Applications

Application TypeDescriptionPotential Impact
AntimicrobialEffective against resistant bacterial strainsDevelopment of new antibiotics
Enzyme InhibitionInhibits specific enzymes involved in diseasesTargeted therapies for cancers
AnticancerModulates tumor growth signaling pathwaysNew anticancer drug candidates
Metabolic DisordersTargets metabolic pathways through enzyme inhibitionTreatments for metabolic syndromes

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

The sulfanyl acetamide scaffold is highly modular, with variations in substituents significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (N-position / Sulfanyl group) Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl / 4,6-diaminopyrimidinyl 323.78 Enhanced hydrogen bonding; folded conformation (dihedral angle: 42.25°)
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 3-Chlorophenyl / 4,6-diaminopyrimidinyl 323.78 Two independent molecules in asymmetric unit; dihedral angles: 59.70°, 62.18°
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl / naphthyl 313.75 Structural mimic of benzylpenicillin; dihedral angle: 60.5°
N-(4-sec-Butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide 4-sec-Butylphenyl / 4-chlorophenyl 348.86 Increased hydrophobicity; potential for improved membrane permeability
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 3-Chloro-4-fluorophenyl / quinazolinonyl 464.33 Antiproliferative activity (unverified mechanism)

Key Observations :

  • Dihedral Angles : The dihedral angle between the aromatic rings (e.g., 42.25° in the pyrimidine derivative vs. 60.5° in the naphthyl analog) influences molecular planarity and intermolecular interactions .
  • Hydrogen Bonding: Compounds with pyrimidinyl or quinazolinonyl groups exhibit stronger N–H···O/N hydrogen bonds, enhancing crystal packing stability .
Sulfanyl Group Modifications

Replacing the 4-chlorophenylsulfanyl group with heterocycles alters electronic properties and binding affinity:

  • Triazole Derivatives : 2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MW: 366.8) exhibits predicted pKa ~11.3, suggesting improved solubility at physiological pH .
  • Thienopyrimidine Derivatives: 2-{[3-(4-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide analogs demonstrate antiarrhythmic activity in preclinical models .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C14H10Cl2FNOS
  • Molecular Weight : 330.21 g/mol
  • CAS Number : 303090-98-4

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound shows promising results against several types of cancer cells, including:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

The compound's efficacy is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, a study reported IC50 values ranging from 1.95 to 3.45 µM across different cancer cell lines, suggesting potent anticancer activity compared to standard treatments like doxorubicin .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through the following pathways:

  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Evidence indicates that it may trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, leading to growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

Study ReferenceCell LineIC50 (µM)Mechanism
Zhang et al. MCF71.18Apoptosis induction
Arafa et al. HCT1160.67Protein kinase inhibition
MDPI Review A5492.36Cell cycle arrest

These studies collectively highlight the compound's potential as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, and what methodological considerations ensure high yields?

The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 4,6-diaminopyrimidine-2-thiol derivatives with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in ethanol under reflux with KOH as a base. Solvent choice (e.g., ethanol or methanol) and stoichiometric control of reactants are critical for achieving yields >90% . Post-reaction workup includes solvent evaporation, cold-water precipitation, and recrystallization from methanol/ethyl acetate mixtures to obtain high-purity crystals.

Q. How is the molecular structure of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c), with unit cell parameters refined using SHELX software (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) . Hydrogen bonding (N–H⋯O/S) and dihedral angles between aromatic rings (e.g., 42–65°) are key metrics for confirming conformational stability .

Q. What spectroscopic techniques are employed for routine characterization?

  • 1H/13C NMR : Proton environments (e.g., aromatic H at δ 7.2–7.8 ppm) and carbonyl signals (δ ~170 ppm) confirm substituent integration .
  • FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), C–S (~680 cm⁻¹), and N–H (~3300 cm⁻¹) validate functional groups .
  • HRMS : Precise mass determination (e.g., m/z 309.78 for C₁₂H₁₂ClN₅OS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported bond lengths and angles for structurally similar acetamides?

Discrepancies in bond lengths (e.g., C–Cl: 1.73–1.89 Å) and dihedral angles (e.g., 42–67° between aromatic rings) arise from variations in substituent electronegativity and crystal packing forces. Comparative analysis using Cambridge Structural Database (CSD) entries (e.g., ARARUI, refcode) and SHELXL refinement with anisotropic displacement parameters can reconcile these differences . For example, intra-molecular N–H⋯N hydrogen bonds in pyrimidine derivatives reduce torsional strain, stabilizing specific conformations .

Q. What strategies optimize hydrogen-bonding networks to enhance crystal packing stability?

Hydrogen-bond donor/acceptor ratios and π–π stacking interactions dictate packing efficiency. For N-(3-chloro-4-fluorophenyl) derivatives, intermolecular N–H⋯O bonds (2.8–3.0 Å) and C–H⋯π interactions (3.5 Å) form infinite chains along the [100] axis, as observed in Pbca space group crystals. Solvent polarity during recrystallization (e.g., ethyl acetate vs. dichloromethane) can modulate these networks .

Q. How are SHELX programs applied to address challenges in refining disordered structures or twinned crystals?

SHELXL2016 incorporates twin refinement (TWIN/BASF commands) and restraints for disordered atoms (e.g., ISOR, DELU). For high Z′ structures (e.g., Z = 8), merging equivalent reflections (MERGE 4) and using the HKLF5 format improve data-to-parameter ratios. The "L.S. 10" command stabilizes refinement for weakly diffracting crystals .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterCompound (I) Compound (II)
Space groupPbcaP2₁/c
a (Å)18.2743(12)18.220(2)
b (Å)7.4835(5)8.1180(12)
c (Å)19.8021(12)19.628(2)
β (°)90108.761(8)
V (ų)2708.1(3)2748.9(6)
Rint0.0600.075

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Di-substituted thioethersExcess thiol reagentStoichiometric control (1:1 molar ratio)
Oxidized sulfone derivativesAir exposure during synthesisUse inert atmosphere (N₂/Ar)

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